molecular formula C10H8ClN3O2 B1526184 N'-(2-chloroacetyl)-4-cyanobenzohydrazide CAS No. 1257543-29-5

N'-(2-chloroacetyl)-4-cyanobenzohydrazide

Cat. No. B1526184
M. Wt: 237.64 g/mol
InChI Key: HNQYHWRVFPEPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N’-(2-chloroacetyl)-4-cyanobenzohydrazide or similar compounds often involves the reaction of cyanoacetylhydrazine with chloroacetyl chloride . This reaction results in the formation of N’-(2-chloroacetyl)-2-cyanoacetohydrazide .

Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activities

N'-(2-chloroacetyl)-4-cyanobenzohydrazide is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with cyanoacetylhydrazine leads to the formation of novel pyrazole derivatives. These derivatives have shown significant antitumor activities against various human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some of these compounds exhibited inhibitory effects superior to the control drug doxorubicin, indicating their potential as anticancer agents (R. Mohareb, N. El-Sayed, M. Abdelaziz, 2012).

Mixed-Ligand Complexes and Bioactivity

N'-(2-chloroacetyl)-4-cyanobenzohydrazide also plays a role in the formation of mixed-ligand complexes with potential bioactive properties. Studies involving these complexes, such as chromium and manganese mixed ligand complexes, have demonstrated their efficiency in biological activities. These complexes have been analyzed for their electronic transitions, optimized using density functional theory for bonding modes, and evaluated for antioxidant and cytotoxic activities through both in silico and in vitro assays. The research indicates their potential application in medicinal chemistry and drug development (Farhi S. Alhazmi, M. Morad, K. Abou‐Melha, N. El‐Metwaly, 2023).

Nanoparticle Carriers for Agricultural Applications

In agricultural science, N'-(2-chloroacetyl)-4-cyanobenzohydrazide-derived compounds are explored for their use in nanoparticle carriers. These carriers aim to improve the delivery and efficacy of fungicides, showcasing a novel approach to plant disease management. Encapsulation in nanoparticles has been shown to alter the release profiles of fungicides, reduce environmental toxicity, and enhance the effectiveness of the active compounds against fungal diseases (E. Campos, J. L. Oliveira, C. G. D. da Silva, Mônica Pascoli, 2015).

Lipase and α-glucosidase Inhibition

Another application includes the use of N'-(2-chloroacetyl)-4-cyanobenzohydrazide derivatives for enzyme inhibition studies. These derivatives have been synthesized and evaluated for their inhibitory effects on lipase and α-glucosidase, enzymes relevant to metabolic disorders. Certain compounds showed notable anti-lipase and anti-α-glucosidase activities, suggesting their potential as therapeutic agents for treating diseases related to enzyme dysfunction (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Antibacterial and Antifungal Agents

Furthermore, N'-(2-chloroacetyl)-4-cyanobenzohydrazide derivatives are investigated for their antibacterial and antifungal properties. Research into new pyridine, chromene, and thiazole derivatives synthesized from this compound has shown potent activities against various bacterial and fungal strains. This demonstrates the compound's versatility in contributing to the development of new antimicrobial agents (Eman A. El-Hagrassey, E. Abdel‐Latif, G. Abdel-Fattah, 2022).

properties

IUPAC Name

N'-(2-chloroacetyl)-4-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-7(6-12)2-4-8/h1-4H,5H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQYHWRVFPEPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-4-cyanobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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